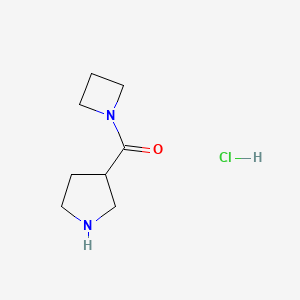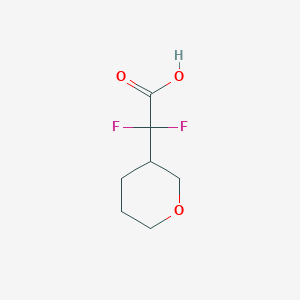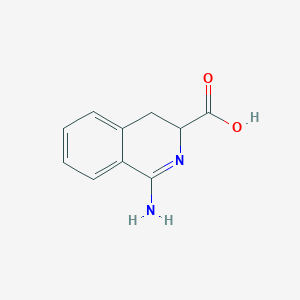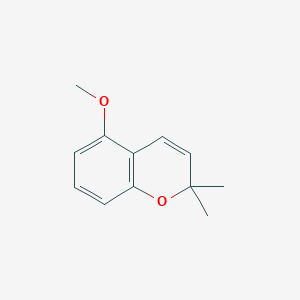
Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride: is a chemical compound with the molecular formula C8H15ClN2O It is a hydrochloride salt form of a methanone derivative, featuring both azetidine and pyrrolidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Formation of Pyrrolidine Ring: The pyrrolidine ring is often synthesized via cyclization of suitable amine precursors.
Coupling Reaction: The azetidine and pyrrolidine rings are then coupled through a methanone linkage, often using reagents like acyl chlorides or anhydrides.
Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the azetidine or pyrrolidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用機序
The mechanism of action of Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Azetidine Derivatives: Azetidine-2-carboxylic acid and its derivatives are also structurally related and have comparable uses.
Uniqueness
Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is unique due to its combined azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for diverse applications in research and industry.
特性
分子式 |
C8H15ClN2O |
|---|---|
分子量 |
190.67 g/mol |
IUPAC名 |
azetidin-1-yl(pyrrolidin-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8(10-4-1-5-10)7-2-3-9-6-7;/h7,9H,1-6H2;1H |
InChIキー |
CWBRHQWHOXMFTC-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C(=O)C2CCNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one](/img/structure/B11908792.png)


![Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]](/img/structure/B11908800.png)

![1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone](/img/structure/B11908809.png)




